TC113

描述

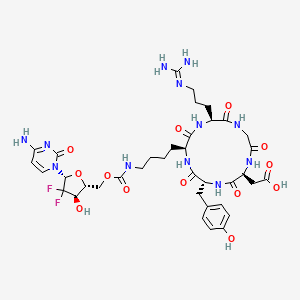

This compound is a highly complex macrocyclic molecule featuring a 15-membered pentazacyclopentadecane core with multiple functional groups:

- Substituents: A 4-amino-2-oxopyrimidin-1-yl group linked via a difluorooxolane ring, suggesting nucleobase-like interactions (e.g., hydrogen bonding or intercalation) . A diaminomethylideneamino (guanidine) side chain, which may enhance solubility and target binding through ionic interactions .

- Stereochemistry: The (2S,5R,8S,11S) configuration indicates precise spatial arrangement critical for bioactivity.

属性

分子式 |

C37H50F2N12O13 |

|---|---|

分子量 |

908.9 g/mol |

IUPAC 名称 |

2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C37H50F2N12O13/c38-37(39)28(56)24(64-33(37)51-13-10-25(40)50-35(51)61)17-63-36(62)44-11-2-1-4-21-30(58)47-20(5-3-12-43-34(41)42)29(57)45-16-26(53)46-23(15-27(54)55)32(60)49-22(31(59)48-21)14-18-6-8-19(52)9-7-18/h6-10,13,20-24,28,33,52,56H,1-5,11-12,14-17H2,(H,44,62)(H,45,57)(H,46,53)(H,47,58)(H,48,59)(H,49,60)(H,54,55)(H2,40,50,61)(H4,41,42,43)/t20-,21-,22+,23-,24+,28+,33+/m0/s1 |

InChI 键 |

JEFQWMUHPVPCQG-FEYUSZKJSA-N |

手性 SMILES |

C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OC[C@@H]2[C@H](C([C@@H](O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |

规范 SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)(F)F)O)CC4=CC=C(C=C4)O)CC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves multiple steps, each requiring precise reaction conditions. The process typically begins with the preparation of the oxolane ring, followed by the introduction of the difluoro and hydroxy groups. Subsequent steps involve the formation of the pentazacyclopentadecane ring and the attachment of various functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity while minimizing the risk of side reactions.

化学反应分析

Types of Reactions

2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid: undergoes various chemical reactions, including:

Oxidation: The hydroxy groups can be oxidized to form corresponding oxo groups.

Reduction: The oxo groups can be reduced back to hydroxy groups.

Substitution: The amino groups can undergo substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.

Major Products

科学研究应用

Chemistry

In chemistry, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it a valuable tool for studying biological processes at the molecular level.

Medicine

In medicine, 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid is investigated for its potential therapeutic effects. Its interactions with specific molecular targets could lead to the development of new drugs for various diseases.

Industry

In industry, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in fields such as electronics, nanotechnology, and materials science.

作用机制

The mechanism of action of 2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

相似化合物的比较

Compound 16 ()

- Structure : Contains a fluorinated heptadecafluoroundecanamido chain and triazole linkages instead of the guanidine and hydroxyphenyl groups.

- Key Differences :

Compound 9 ()

- Structure: Features a tert-butyldimethylsilyl (TBS)-protected sugar and a thioether-linked pyrimidinone.

- The thioether linkage differs from the target’s ester-based connectivity, altering electronic properties .

Nucleobase-Containing Compounds

Compound in

- Structure: Phosphorylated sugar linked to a 4-amino-2-oxopyrimidin-1-yl group.

- Key Differences :

Fluorinated Derivatives

EP 4 374 877 A2 Compounds ()

- Structure : Trifluoromethyl-substituted spirocyclic compounds with pyrimidine cores.

- Key Differences :

Structural and Functional Comparison Table

Research Implications and Challenges

- Synthesis : The target compound’s stereochemical complexity and macrocyclic closure pose significant synthetic challenges, akin to those reported for similar peptidomimetics in and .

- Bioactivity Prediction : Machine learning models (e.g., SVM in ) could predict protein targets by leveraging mass spectrometry and structural data, though experimental validation remains critical .

- Toxicity and Environmental Impact : Fluorinated and guanidine-containing compounds may require rigorous toxicity profiling, as highlighted in TRI data revisions () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。